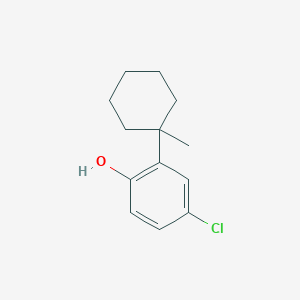
4-Chloro-2-(1-methylcyclohexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1-methylcyclohexyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a chlorine atom at the 4-position and a 1-methylcyclohexyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methylcyclohexyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2-(1-methylcyclohexyl)phenol. This reaction typically requires the use of a chlorinating agent such as chlorine gas or thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the phenol ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(1-methylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(1-methylcyclohexyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(1-methylcyclohexyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom and the 1-methylcyclohexyl group can influence the compound’s lipophilicity and its ability to penetrate cell membranes. These properties contribute to its biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenol: Similar in structure but lacks the 1-methylcyclohexyl group.
2-Chlorophenol: Chlorine atom is at the 2-position instead of the 4-position.
4-Methylphenol (p-Cresol): Contains a methyl group instead of a chlorine atom at the 4-position.
Uniqueness
4-Chloro-2-(1-methylcyclohexyl)phenol is unique due to the presence of both a chlorine atom and a 1-methylcyclohexyl group, which impart distinct chemical and biological properties
Propiedades
Número CAS |
90137-74-9 |
|---|---|
Fórmula molecular |
C13H17ClO |
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
4-chloro-2-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C13H17ClO/c1-13(7-3-2-4-8-13)11-9-10(14)5-6-12(11)15/h5-6,9,15H,2-4,7-8H2,1H3 |
Clave InChI |
GJPFNEJNBCKFOV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


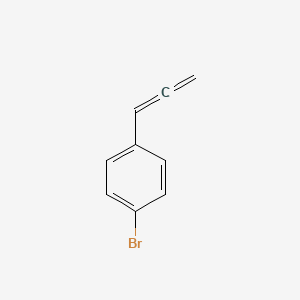
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
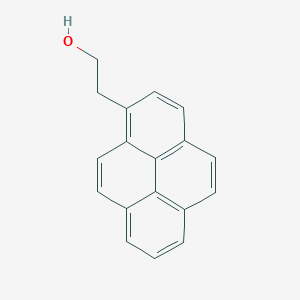

![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)


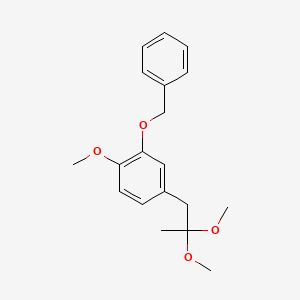
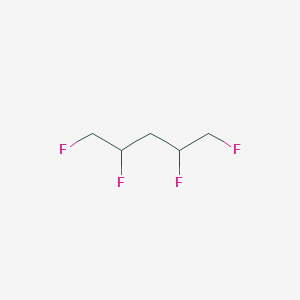
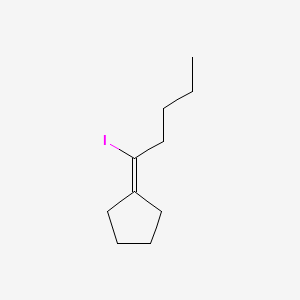
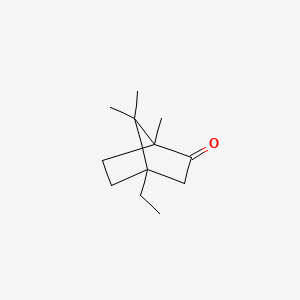
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
